molecular formula C12H13N3O2S2 B2370737 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine CAS No. 2097922-58-0

4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine

Cat. No.: B2370737
CAS No.: 2097922-58-0
M. Wt: 295.38
InChI Key: HDTSDZNUWILLON-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Carbonyl Group: This step might involve the acylation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-2-carbonyl)piperidine
  • 4-(1,2,5-Thiadiazol-3-yloxy)-1-(furan-3-carbonyl)piperidine

Uniqueness

4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is unique due to its specific combination of heterocyclic rings, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-12(9-3-6-18-8-9)15-4-1-10(2-5-15)17-11-7-13-19-14-11/h3,6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTSDZNUWILLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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